![molecular formula C13H10F3N B13122507 Pyridine, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B13122507.png)
Pyridine, 2-methyl-4-[4-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(4-(trifluoromethyl)phenyl)pyridine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(4-(trifluoromethyl)phenyl)pyridine typically involves the trifluoromethylation of a suitable precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . Another method involves the direct trifluoromethylation of a pyridine derivative using trifluoromethylating agents such as trifluoromethyl iodide .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-4-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
2-Methyl-4-(4-(trifluoromethyl)phenyl)pyridine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can coordinate with metal ions, influencing enzymatic activities and signaling pathways .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the methyl group on the pyridine ring.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of a methyl group on the pyridine ring.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Features two trifluoromethyl groups and a bipyridine structure.
Uniqueness: 2-Methyl-4-(4-(trifluoromethyl)phenyl)pyridine is unique due to the combination of the trifluoromethyl group and the methyl-substituted pyridine ring, which imparts distinct chemical and physical properties. This combination enhances its stability, lipophilicity, and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C13H10F3N |
|---|---|
Poids moléculaire |
237.22 g/mol |
Nom IUPAC |
2-methyl-4-[4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H10F3N/c1-9-8-11(6-7-17-9)10-2-4-12(5-3-10)13(14,15)16/h2-8H,1H3 |
Clé InChI |
BTRFHTVZJXLSIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
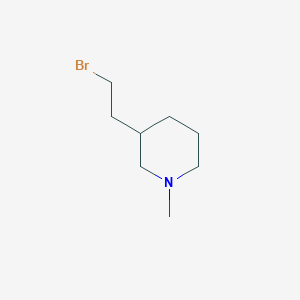
![4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13122436.png)
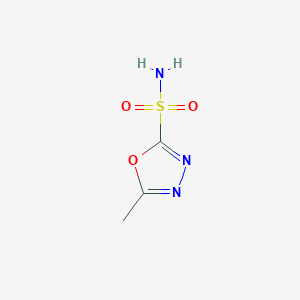
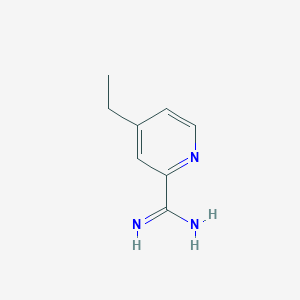
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13122459.png)
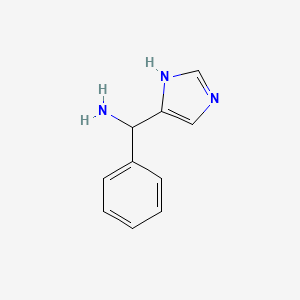
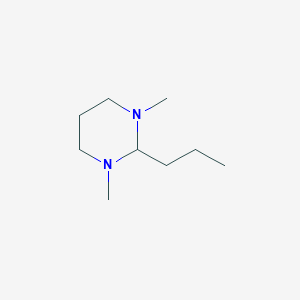
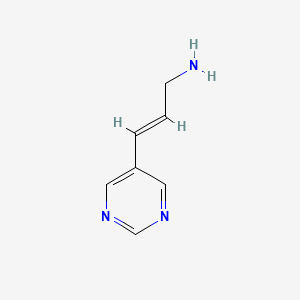
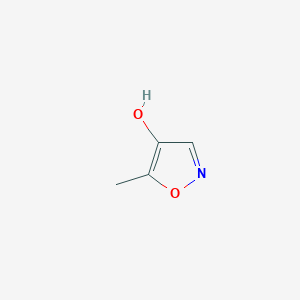
![[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B13122484.png)
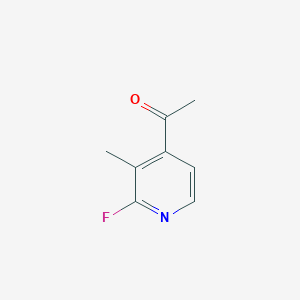
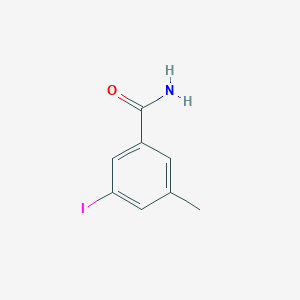
![6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine](/img/structure/B13122494.png)
